molecular formula C17H17N3O2S B11815252 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B11815252
M. Wt: 327.4 g/mol
InChI Key: XOQMEGUDJXFBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. numberanalytics.com This structural motif is a versatile scaffold in organic synthesis and is of significant interest due to its wide range of applications in medicinal chemistry, drug discovery, agrochemicals, and materials science. researchgate.netnih.govnumberanalytics.com The pyrazole nucleus is a key pharmacophore, meaning it is the essential part of a molecule responsible for its biological activity. numberanalytics.com

The chemistry of pyrazoles has been extensively studied since their discovery in the late 19th century. numberanalytics.com Their synthesis and chemical reactivity have been a major focus, leading to a vast number of derivatives with diverse properties. benthamscience.com Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antiviral properties. nih.govingentaconnect.comnih.gov The presence of the pyrazole ring in several commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its pharmacological importance. nih.govroyal-chem.com

In addition to their medicinal uses, pyrazole derivatives are crucial in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govroyal-chem.com They also find applications in materials science for the development of dyes, conductive polymers, and luminescent compounds. numberanalytics.comroyal-chem.com The synthesis of pyrazole derivatives is typically achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis, or through multicomponent reactions. nih.govslideshare.net

Significance of the Pyrazole-5-amine Scaffold in Synthetic Organic Chemistry

The pyrazole-5-amine scaffold is a particularly important subclass of pyrazole derivatives, serving as a key building block for the synthesis of a wide array of more complex heterocyclic systems. nih.govresearchgate.netscirp.org These compounds are polyfunctional, possessing three primary nucleophilic sites: the amino group at the 5-position, the nitrogen atom at the 1-position (1-NH), and the carbon at the 4-position (4-CH). beilstein-journals.orgnih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, which allows for selective chemical modifications. nih.gov

The high reactivity of the 5-amino group makes it a versatile handle for introducing further molecular diversity. researchgate.net This versatility has been exploited to construct various fused heterocyclic rings, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, through cyclization and cycloaddition reactions with bifunctional electrophiles. nih.govbeilstein-journals.orgnih.gov Many of these fused systems exhibit enhanced pharmacological activities compared to their parent pyrazole structures. nih.gov

Compounds derived from the 5-aminopyrazole scaffold have demonstrated a broad spectrum of biological activities, including kinase inhibition, anticancer, antibacterial, and anti-inflammatory properties. nih.gov The insecticidal agent fipronil (B1672679) is a notable example of a highly substituted 5-aminopyrazole. nih.gov The synthetic utility and the biological significance of its derivatives make the pyrazole-5-amine scaffold a highly attractive starting material for drug discovery and development. nih.govscirp.org

Role and Versatility of N-Tosyl Functionality in Organic Synthesis

The N-tosyl group, derived from p-toluenesulfonic acid, is a widely used functional group in organic synthesis, valued for its dual role as both a protecting group and an activating group. wikipedia.org The tosyl group is an excellent protecting group for amines, preventing them from undergoing unwanted reactions during a synthetic sequence. wikipedia.org

Furthermore, the tosylate group is an exceptional leaving group in nucleophilic substitution reactions. wikipedia.orgmdpi.com This property is exploited to facilitate reactions that would otherwise be difficult with poor leaving groups like alcohols. By converting an alcohol to a tosylate, its reactivity towards nucleophiles is significantly enhanced. wikipedia.org

N-tosylhydrazones, formed from the reaction of aldehydes or ketones with tosylhydrazine, have emerged as highly versatile synthons in organic synthesis. researchgate.netrsc.org They serve as precursors to diazo compounds and can participate in a variety of transition-metal-catalyzed and metal-free cyclization reactions to form a wide range of cyclic compounds. researchgate.netrsc.orgacs.org The N-tosyl group can also be involved in directing reactions to specific positions on a molecule and can be used to construct complex pyrrole (B145914) structures through transannulation reactions. nih.gov The tosylation of pyrazoles can be challenging, particularly with electron-withdrawing groups present, and may lead to the formation of both mono- and di-tosylated products. thieme-connect.comthieme-connect.com

Contextualizing 4-(m-Tolyl) Substitution within Pyrazole Research

The introduction of an aryl substituent at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties and steric profile, which in turn can modulate its biological activity and chemical reactivity. Research into 4-arylpyrazole derivatives has shown that these compounds possess a range of interesting properties. For instance, 4-arylidenepyrazolone derivatives, which are structurally related, have been investigated for their antimicrobial and antiparasitic activities. nih.govmdpi.com

The synthesis of 4-arylpyrazoles can be achieved through various methods, including Knoevenagel condensation of 4-formylpyrazoles with appropriate partners or through reactions of enaminodiketones with substituted hydrazines. nih.govclockss.org The nature and position of substituents on the 4-aryl ring can fine-tune the molecule's properties. While specific research focusing exclusively on the 4-(m-tolyl) substitution is not extensively documented, the principles derived from the study of other 4-arylpyrazoles are applicable. The m-tolyl group, with its methyl substituent at the meta position of the phenyl ring, introduces a moderate electron-donating effect and some steric bulk.

Crystallographic studies of related 4-tolyl pyrazole derivatives have provided insights into their three-dimensional structures and intermolecular interactions. researchgate.net This structural information is crucial for understanding structure-activity relationships and for the rational design of new compounds with desired properties.

Research Gaps and Objectives for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the individual components of this molecule—the pyrazole-5-amine scaffold, the N-tosyl group, and the 4-aryl substitution—are well-studied in other contexts, their combination in this particular arrangement has not been a focus of dedicated research.

This lack of information presents a clear opportunity for new scientific inquiry. The primary objectives for future research on this compound should include:

Synthesis and Characterization: The development of an efficient and reliable synthetic route to produce this compound in good yield and purity. This would be followed by thorough characterization using modern analytical techniques.

Spectroscopic and Structural Analysis: Detailed investigation of its spectroscopic properties (NMR, IR, Mass Spectrometry) and, if possible, determination of its single-crystal X-ray structure. This would provide definitive proof of its chemical structure and conformation.

Investigation of Chemical Reactivity: A systematic study of the reactivity of the compound, exploring reactions at the various functional groups to understand its synthetic potential as a building block for more complex molecules.

Evaluation of Biological Activity: Screening of the compound for a range of biological activities, guided by the known pharmacological profiles of related pyrazole derivatives. This could include assays for anticancer, antimicrobial, and anti-inflammatory properties.

The following tables present illustrative data that could be expected from the characterization of this and related compounds, based on the literature for analogous structures.

Illustrative Spectroscopic Data for a Hypothetical N-Tosyl-Aryl-Pyridine Derivative

Technique Expected Observations
¹H NMR Signals for aromatic protons of the tolyl and tosyl groups, a singlet for the pyrazole C-H proton, and a singlet for the tosyl methyl group. clockss.orgnih.gov
¹³C NMR Resonances corresponding to the carbons of the pyrazole ring and the aromatic carbons of the tolyl and tosyl substituents. clockss.orgnih.gov
IR Spectroscopy Characteristic stretching vibrations for N-H (if not tosylated at the amine), C-H, C=C, and S=O bonds. clockss.orgd-nb.info

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. clockss.orgnih.gov |

Illustrative Crystallographic Data for a Hypothetical 4-Aryl Pyrazole Derivative

Parameter Example Value
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Unit Cell Dimensions a, b, c, α, β, γ values defining the cell researchgate.net
Key Bond Lengths/Angles Data defining the geometry of the pyrazole ring and its substituents researchgate.net

| Intermolecular Interactions | Presence of hydrogen bonding or other non-covalent interactions researchgate.net |

By addressing these research objectives, a comprehensive understanding of the chemical nature and potential utility of this compound can be achieved, contributing valuable knowledge to the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O2S/c1-12-6-8-15(9-7-12)23(21,22)20-17(18)16(11-19-20)14-5-3-4-13(2)10-14/h3-11H,18H2,1-2H3

InChI Key

XOQMEGUDJXFBQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=CC(=C3)C)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 M Tolyl 1 Tosyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the Compound's Core Structure

A retrosynthetic analysis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine provides a logical roadmap for its synthesis. The primary disconnections break the molecule down into more readily available starting materials.

Primary Disconnections:

C4-Aryl Bond: The bond between the pyrazole (B372694) ring and the m-tolyl group can be disconnected, suggesting a precursor pyrazole with a leaving group at the C4 position and an m-tolyl metallic reagent.

N1-Tosyl Bond: The bond between the N1 atom of the pyrazole and the tosyl group is another key disconnection. This points to a 1H-pyrazol-5-amine intermediate that can be tosylated. youtube.com

Pyrazole Ring: The pyrazole ring itself can be deconstructed through various classical cyclization strategies, typically involving a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. youtube.comresearchgate.netresearchgate.net

This analysis reveals three critical moieties to be assembled: the pyrazole-5-amine core, the N1-tosyl group, and the C4-m-tolyl substituent. The forward synthesis can then be designed based on the strategic reassembly of these fragments.

Classical and Contemporary Approaches to Pyrazole-5-amine Synthesis

Cyclocondensation Reactions with Hydrazine Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most classical and widely used methods for constructing the pyrazole ring. beilstein-journals.org These reactions typically involve the condensation of a hydrazine derivative with a β-dicarbonyl compound or a functionalized equivalent. beilstein-journals.orgmdpi.comnih.gov

For the synthesis of a 5-aminopyrazole, a suitable starting material would be a β-ketonitrile or a related compound. The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups (or the nitrile group), followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. researchgate.netresearchgate.netresearchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl PrecursorProduct TypeReference
PhenylhydrazineEthyl acetoacetate (B1235776)2-Pyrazolin-5-one rsc.org
HydrazineEthyl acetoacetate3-Pyrazolin-5-one rsc.org
(4-methoxyphenyl)hydrazine hydrochlorideEthyl (ethoxymethylene)cyanoacetate5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester prepchem.com
Hydrazine hydrateEthyl acetoacetate and others in a multi-component reactionPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones nih.gov

This table showcases various combinations of reactants used in cyclocondensation reactions to form different pyrazole derivatives.

The regioselectivity of the cyclization can sometimes be an issue, particularly with unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomers. beilstein-journals.org

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole-5-amines. rsc.orgnih.gov

A common MCR approach for 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. rsc.org This one-pot synthesis is often catalyzed by an acid or a base and can be performed under environmentally benign conditions. The reaction proceeds through a series of tandem reactions, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.govrsc.org The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often allowing for the use of greener solvents. nih.goveurekaselect.com

Strategies for N1-Tosylation of Pyrazole Scaffolds

The introduction of a tosyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the reaction of a pre-formed pyrazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov

The choice of base and reaction conditions is critical to ensure selective N1-tosylation, as N2-tosylation can be a competing reaction. Common bases used for this transformation include sodium hydride, potassium carbonate, and triethylamine. The reaction is often carried out in an aprotic solvent such as DMF or THF.

Recent advancements have focused on developing more regioselective tosylation methods. For instance, a temperature-controlled divergent synthesis has been reported for the preparation of 1-tosyl-1H-pyrazoles, avoiding the need for transition-metal catalysts and oxidants. nih.gov Another approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1 selectivity in pyrazole alkylation, a principle that can be extended to tosylation. nih.gov

Introduction of the 4-(m-Tolyl) Moiety: Methodological Considerations

The installation of the m-tolyl group at the C4 position of the pyrazole ring can be accomplished through various cross-coupling reactions. A common strategy involves the use of a 4-halopyrazole intermediate (e.g., 4-bromo- or 4-iodopyrazole) and a suitable organometallic reagent derived from m-xylene.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The reaction of a 4-halopyrazole with m-tolylboronic acid or its ester in the presence of a palladium catalyst and a base would be a viable route.

Other Coupling Reactions: Other cross-coupling methodologies, such as Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent), could also be employed. The choice of reaction often depends on the functional group tolerance and the availability of the starting materials.

Alternatively, the m-tolyl group could be introduced earlier in the synthetic sequence. For example, a multicomponent reaction could potentially utilize an m-tolyl-substituted precursor.

Modern Synthetic Techniques and Green Chemistry Principles

The synthesis of this compound can be optimized by incorporating modern synthetic techniques and adhering to the principles of green chemistry. eurekaselect.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.com This technique is particularly applicable to cyclocondensation and multicomponent reactions. mdpi.com

Ultrasonic Irradiation: Sonication can also enhance reaction rates and yields, providing an alternative energy source for promoting chemical transformations. nih.gov

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free reaction conditions is a major goal of green chemistry. rsc.org For instance, some multicomponent reactions for pyrazole synthesis can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). rsc.orgnih.gov

Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts can simplify product purification and reduce waste. nih.gov

By integrating these modern approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. For the synthesis of 1-aryl-1H-pyrazol-5-amines, microwave-mediated methods offer a rapid and efficient alternative to conventional heating. nih.govlookchem.com A general and effective procedure involves the condensation of an aryl hydrazine with an appropriate α-cyanoketone or 3-aminocrotononitrile. nih.govyoutube.com

This method typically utilizes a microwave reactor to heat the reaction mixture in a sealed vessel, often using 1 M HCl in water as the solvent, at temperatures around 150 °C for very short durations, frequently as little as 10-15 minutes. nih.govrti.org The reaction tolerates a wide array of functional groups, including halides, nitriles, and sulfones. lookchem.comyoutube.com The desired products can often be isolated in high purity (70-90% yields) through simple vacuum filtration after basifying the solution, which circumvents the need for extensive purification like column chromatography. nih.govyoutube.com

For the specific synthesis of this compound, a plausible microwave-assisted approach would involve reacting p-toluenesulfonylhydrazine with a suitable precursor such as 2-(m-tolyl)-3-oxopropanenitrile. The significant reduction in reaction time from hours to minutes highlights the efficiency of this technique. medicaljournalshouse.comdergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 12 - 16 hours 4 - 7 minutes medicaljournalshouse.com
Yield 36.9% - 48.6% 54% - 81% medicaljournalshouse.com
Conditions Reflux in acetic acid or methanol 1M HCl, 150 °C or solvent-free nih.govdergipark.org.trnih.gov
Purification Often requires chromatography Simple filtration may suffice nih.govrti.org

Flow Chemistry Approaches

Flow chemistry has emerged as a superior alternative to batch processing for the synthesis of heterocyclic compounds like pyrazoles, offering enhanced safety, scalability, and reaction control. mdpi.comresearchgate.net This technology is particularly advantageous for handling hazardous intermediates, such as diazonium salts or diazoalkanes, by generating and consuming them in situ within a continuous stream, thereby minimizing risks associated with their accumulation. nih.govnih.gov

A multi-step continuous flow setup can be designed for the synthesis of N-arylated pyrazoles from anilines. nih.govresearchgate.net Such a system can integrate several reaction modules to perform a sequence of transformations, for instance:

Diazotization of an aniline (B41778). nih.gov

A metal-free reduction (e.g., using Vitamin C) to form the corresponding hydrazine in situ. nih.gov

Cyclocondensation with a 1,3-dicarbonyl compound or equivalent. galchimia.com

Table 2: Selected Flow Chemistry Strategies for Pyrazole Synthesis

Strategy Key Features Advantages Reference
Vinylidene Keto Esters + Hydrazines Good to very good yields (62-82%) and excellent regioselectivity. High control over product isomerism. mdpi.com
In situ Diazoalkane Generation Reduces reaction time from 16 h (batch) to 30 min (flow). Safely handles hazardous diazo intermediates. mdpi.comnih.gov
Aniline to Pyrazole Conversion Four-step telescoped process including in situ diazotization and reduction. Avoids isolation of unstable hydrazine intermediates. nih.govresearchgate.net
Alkyne Homocoupling & Hydroamination Sequential reactions to form 3,5-disubstituted pyrazoles from terminal alkynes. Uses cheap, readily available starting materials. rsc.org

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are highly desirable. A noteworthy approach is the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles without the need for transition-metal catalysts or oxidants. nih.govmdpi.com This method involves the electrophilic cyclization of α,β-alkynic hydrazones. By simply adjusting the reaction temperature and solvent (e.g., ethanol vs. an ionic liquid), the reaction can be directed to yield either N-H pyrazoles or N-tosyl pyrazoles in moderate to excellent yields. nih.gov For example, the synthesis of 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole, a regioisomer of the target amine's core, was achieved in 91-95% yield. mdpi.com

Other catalyst-free methods include multicomponent reactions under microwave irradiation or ultrasound assistance. nih.govbohrium.com For instance, a one-pot, four-component reaction using ultrasound irradiation has been reported for the synthesis of pyrazole-centered tetrazoles under solvent- and catalyst-free conditions in just 15 minutes. bohrium.com Similarly, a catalyst-free, one-pot Ugi cascade methodology has been developed to produce complex fused pyrazole-pyrazines under microwave conditions. nih.gov These approaches highlight the potential for constructing the this compound scaffold using environmentally benign techniques.

Mechanistic Investigations of Formation Reactions

The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. The mechanism of this reaction, particularly concerning the control of regioselectivity, has been a subject of extensive study.

A plausible mechanistic pathway for the formation of this compound would start with the reaction between p-toluenesulfonylhydrazine and a β-ketonitrile, such as 2-cyano-1-(m-tolyl)ethan-1-one. The reaction is believed to proceed through an initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A proposed mechanism involves the condensation to form an intermediate which then undergoes intramolecular cyclization. organic-chemistry.org Finally, a mdpi.comrsc.org-H shift could lead to the final product. organic-chemistry.org

Regioselectivity and Stereoselectivity Control

When unsymmetrical 1,3-dicarbonyl compounds or their equivalents react with substituted hydrazines, the formation of two possible regioisomers is a common challenge. researchgate.net The regiochemical outcome of the synthesis of 1,4-disubstituted pyrazol-5-amines is critically dependent on both steric and electronic factors, as well as reaction conditions like solvent and pH.

In the synthesis of a 1,4-disubstituted pyrazole from a substituted hydrazine and an unsymmetrical β-dielectrophile, the initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen of the hydrazine onto either of the two distinct electrophilic centers of the carbon backbone. The regioselectivity is governed by the relative rates of these competing pathways.

Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can significantly enhance regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Furthermore, the addition of acid can favor the dehydration steps, leading to higher yields. organic-chemistry.org Syntheses utilizing N-tosylhydrazones have also been developed to achieve high regioselectivity in the formation of functionalized pyrazoles. nih.gov An efficient method for synthesizing 1,3,5-trisubstituted pyrazoles with complete regioselectivity uses N-alkylated tosylhydrazones and terminal alkynes, avoiding the ambiguity of traditional methods. organic-chemistry.org

Stereoselectivity is also a key consideration, for example, in the synthesis of (Z)-α-benzotriazolyl-α,β-unsaturated ketones, which serve as precursors for the regioselective synthesis of pyrazolines and pyrazoles. acs.org

Transition State Analysis in Key Synthetic Steps

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to probe experimentally. nih.gov Transition state analysis allows for the elucidation of the preferred reaction pathway by comparing the activation energies of competing routes.

For the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles, DFT calculations have been used to confirm the observed regioselectivity. rsc.org The analysis of the various possible transition states indicated that the pathway leading to the 3,4-diaryl product has the lowest activation energy and results in the most stable product, which aligns with experimental observations. rsc.org

DFT studies are also employed to understand the role of catalysts and solvents. For instance, calculations have shown that water molecules can lower the energetic barriers for proton transfer steps in pyrazole formation by stabilizing the transition states through hydrogen bonding. nih.gov The molecular electrostatic potential (MEP) maps generated from DFT calculations can help identify the most reactive sites for electrophilic or nucleophilic attack, further clarifying the mechanistic details of the cyclization process. researchgate.netnih.gov Such computational investigations are crucial for rationally designing synthetic protocols that favor the formation of a specific, desired regioisomer. nih.gov

Chemical Reactivity and Derivatization Strategies

Transformations at the Primary Amine Functionality (–NH2)

The primary amine at the C5 position of the pyrazole (B372694) ring is a versatile functional group that readily undergoes a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.

The primary amine of 5-aminopyrazoles can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions typically proceed by treating the aminopyrazole with an acylating or sulfonylating agent, such as an acyl chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acid byproduct.

Acylation: The acylation of 5-aminopyrazoles is a common transformation. For instance, the reaction of 5-aminopyrazoles with acylating reagents can lead to the formation of N-acyl derivatives. While specific examples for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine are not extensively documented, the general reactivity of 5-aminopyrazoles suggests that it would readily undergo acylation.

Sulfonylation: The reaction of 5-aminopyrazoles with sulfonyl chlorides provides the corresponding sulfonamides. For example, the reaction of 5-amino-1H-pyrazoles with 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides has been shown to occur at the endocyclic nitrogen atoms of the pyrazole ring, leaving the primary amino group intact. However, direct sulfonylation of the exocyclic amino group is also a feasible transformation under appropriate conditions.

A representative table of acylation and sulfonylation reactions on analogous 5-aminopyrazoles is presented below:

ReagentProduct TypeReference
Acyl Halides/AnhydridesN-Acyl-5-aminopyrazolesGeneral knowledge
Sulfonyl ChloridesN-Sulfonyl-5-aminopyrazoles

Alkylation: The primary amine of 5-aminopyrazoles can be alkylated using various alkylating agents. The regioselectivity of N-alkylation in pyrazoles can be influenced by steric and electronic factors. While direct alkylation of the exocyclic amino group is possible, reactions can also occur at the nitrogen atoms of the pyrazole ring. For instance, the alkylation of NH-pyrazolecarboxylates with 3-O-tosylated glycerol-1,2-carbonate has been reported to yield N-glycerylated pyrazoles.

Arylation: The N-arylation of 5-aminopyrazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the pyrazole's amino group and an aryl halide. For example, the palladium-catalyzed arylation of 5-amino-1,2,3-triazoles with aryl halides has been successfully demonstrated. Copper-catalyzed N-arylation of 5-aminopyrazoles has also been reported as a route to synthesize pyrazolo[3,4-b]indoles.

A summary of representative alkylation and arylation reactions is provided in the table below:

Reaction TypeReagentCatalystProduct Type
AlkylationAlkyl HalidesBaseN-Alkyl-5-aminopyrazoles
ArylationAryl HalidesPalladium or Copper catalystN-Aryl-5-aminopyrazoles

The primary amine of 5-aminopyrazoles can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of stable hemiaminals has also been observed in the reaction of 4-amino-1,2,4-triazoles with benzaldehydes.

These condensation reactions are crucial for the synthesis of various heterocyclic systems. For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.

The following table illustrates typical condensation reactions of 5-aminopyrazoles:

Carbonyl CompoundCatalystProduct Type
AldehydesAcidImines (Schiff bases)
KetonesAcidImines (Schiff bases)
1,3-DicarbonylsAcid or BasePyrazolo[1,5-a]pyrimidines

The primary aromatic amine of 5-aminopyrazoles can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

One of the most important reactions of diazonium salts is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline (B41778), to form an azo compound. This reaction is a type of electrophilic aromatic substitution. Azo compounds are often colored and are used as dyes. The diazotization of 3-amino-1H-pyrazole-4-carboxylate and subsequent coupling with active methylene compounds has been used to synthesize pyrazolo[5,1-c]triazine derivatives.

A summary of the diazotization and coupling reaction sequence is presented below:

StepReagentIntermediate/Product
DiazotizationNaNO2, HCl (0-5 °C)Pyrazole-5-diazonium salt
Azo CouplingActivated Aromatic CompoundAzo-linked pyrazole derivative

Reactions Involving the Pyrazole Heterocyclic Ring

The pyrazole ring in this compound is an aromatic system that can participate in various reactions, including C-H functionalization and electrophilic substitution. The presence of the tosyl group at the N1 position generally deactivates the ring towards electrophilic attack, while the aryl group at C4 and the amino group at C5 can influence the regioselectivity of these reactions.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the pyrazole core. These reactions offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The regioselectivity of C-H functionalization on pyrazoles can be controlled by the choice of catalyst, directing group, and reaction conditions. For N-substituted pyrazoles, C-H arylation often occurs preferentially at the C5 position. However, regioselective arylation at the C4 (β-position) has also been achieved.

The table below summarizes key C-H functionalization and electrophilic substitution reactions of pyrazoles:

Reaction TypeReagentPosition of Attack
C-H ArylationAryl Halide, Pd catalystC5 or C4
NitrationHNO3/H2SO4C4
SulfonationFuming H2SO4C4
HalogenationX2 or NXSC4

Cycloaddition and Annulation Reactions for Fused Systems

The 5-aminopyrazole moiety is a well-established synthon for the construction of fused pyrazoloazines, which are of significant interest in medicinal chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov The 5-amino group in this compound serves as a key nucleophilic site for condensation reactions with various bielectrophilic partners, leading to the formation of diverse fused heterocyclic systems.

Common strategies involve reactions with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with β-ketoesters or acetylacetone in refluxing acetic acid can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. beilstein-journals.orgbeilstein-journals.org Similarly, reactions with α,β-unsaturated ketones, often proceeding through a sequence of Michael addition, cyclization, and dehydration, yield pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The specific reaction pathway and resulting fused system are dependent on the nature of the bielectrophilic reagent and the reaction conditions employed. These annulation reactions underscore the utility of this compound as a building block for creating molecular complexity.

Table 1: Representative Annulation Reactions of 5-Aminopyrazoles
ReactantResulting Fused SystemGeneral ConditionsReference
α,β-Unsaturated KetonesPyrazolo[3,4-b]pyridinesIonic liquid, 90 °C beilstein-journals.orgnih.gov
AcetylacetonePyrazolo[1,5-a]pyrimidinesRefluxing acetic acid beilstein-journals.orgbeilstein-journals.org
β-Ketoesters4,7-Dihydropyrazolo[1,5-a]pyrimidinonesRefluxing acetic acid, H₂SO₄ (cat.) beilstein-journals.org
Arylaldehydes and 2H-Thiopyran-3,5(4H,6H)-dionePyrazolo[3,4-b]thiopyrano[4,3-e]pyridinesGlacial acetic acid, ammonium acetate beilstein-journals.org

Oxidative Dehydrogenative Coupling Reactions

Recent advancements in synthesis have highlighted the potential of pyrazol-5-amines in oxidative dehydrogenative coupling reactions. These methods provide novel pathways for forming new carbon-nitrogen and nitrogen-nitrogen bonds under catalytic conditions. nih.govnih.gov

One notable transformation is a copper-catalyzed oxidative coupling process where pyrazol-5-amines are directly converted into symmetrical azo compounds (azopyrroles). nih.gov This reaction proceeds under mild conditions and demonstrates high bond-forming efficiency. Another powerful strategy involves a coupling reaction with iodine, which simultaneously installs a C-I bond at the 4-position of the pyrazole ring and forms an N=N bond through intermolecular oxidation. nih.govnih.gov The resulting iodo-substituted azo compounds are versatile intermediates that can be further functionalized, for example, via Sonogashira cross-coupling with terminal alkynes. nih.gov Applying these methodologies to this compound would likely proceed at the unsubstituted C-H position and the 5-amino group, offering a direct route to highly functionalized azo derivatives.

Chemistry of the N-Tosyl Group

The N-tosyl group in this compound serves a dual purpose. It acts as a protecting group for the pyrazole N-H, influencing the reactivity of the heterocyclic ring, and it can also participate directly in chemical transformations. wikipedia.org

Selective Cleavage and Deprotection Strategies

The removal of the N-tosyl group is a crucial step for subsequent functionalization at the N1 position of the pyrazole ring. The tosyl group is a robust protecting group, and its cleavage often requires specific reductive or basic conditions. researchgate.net

A variety of methods have been developed for the N-detosylation of sulfonamides. Reagents such as sodium naphthalenide, a powerful reducing agent, can efficiently cleave the N-S bond. fiu.edu Other methods include the use of sodium hydride (NaH) in polar aprotic solvents like DMF, which has been shown to be effective for various N-tosyl compounds. researchgate.net More recently, photoredox catalysis under visible-light irradiation has emerged as a mild and efficient desulfonylation method with broad substrate scope. researchgate.net The choice of deprotection strategy for this compound would depend on the compatibility of other functional groups present in the molecule.

Table 2: Selected Methods for N-Tosyl Group Cleavage
Reagent/MethodGeneral ConditionsReference
Sodium NaphthalenideTHF, low temperature fiu.edu
Sodium Hydride (NaH)DMA or DMF researchgate.net
Visible-Light Photoredox CatalysisPhotocatalyst, light irradiation researchgate.net
SmI₂/amine/waterRapid cleavage researchgate.net
Mg/MeOHMethanol researchgate.net

Utilization as a Leaving Group in Nucleophilic Substitution

While alkyl and aryl tosylates are excellent leaving groups in nucleophilic substitution reactions due to the stability of the tosylate anion, the N-tosyl group in a sulfonamide behaves differently. wikipedia.orglibretexts.org The direct displacement of the entire N-tosyl group from the pyrazole ring via nucleophilic attack is not a typical reaction pathway.

However, the N-S bond of the sulfonamide can be cleaved under certain conditions, allowing the tosyl group to function as a leaving group in a broader sense. For instance, in reactions of N-tosylhydrazones with Fischer carbene complexes, the tosyl group departs during the cyclization process to form pyrazoles. researchgate.net This reactivity highlights that while not a classical leaving group for SNAr-type reactions on the pyrazole ring, the tosyl moiety can be strategically removed or can participate in more complex, multi-step sequences where the N-S bond is ultimately broken. researchgate.netrsc.org

Role as a Synthetic Intermediate for Complex Molecules

The diverse reactivity of this compound establishes it as a valuable intermediate for the synthesis of complex molecules. Its ability to undergo annulation reactions provides access to a wide array of fused pyrazoloazines, which are prominent scaffolds in drug discovery. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other related systems from 5-aminopyrazole precursors is well-documented. beilstein-journals.orgnih.gov

Furthermore, the presence of the removable N-tosyl group adds another layer of synthetic utility. nih.gov It allows for the execution of reactions that might be incompatible with a free N-H group, after which the tosyl group can be cleaved to allow for further N-alkylation or N-arylation, enabling the synthesis of diverse libraries of compounds. The combination of a reactive 5-amino group for building fused systems and a modifiable N-tosyl group makes this compound a strategic precursor for constructing complex, polycyclic heterocyclic molecules with potential biological applications.

Comprehensive Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of scientific databases and chemical literature has revealed a significant lack of published data for the specific chemical compound This compound . Despite extensive searches for its structural elucidation and characterization, no specific experimental findings, including spectroscopic and crystallographic data, appear to be publicly available.

The inquiry sought to develop a detailed article based on a specific outline covering advanced spectroscopic and crystallographic analysis of the compound. This included methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy, and X-ray Crystallography. However, the synthesis and subsequent characterization of this compound have not been reported in the accessible scientific literature.

Searches did yield information on structurally related compounds, such as other derivatives of 5-aminopyrazole and pyrazoles containing tosyl or tolyl groups. For instance, studies on compounds like 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one nih.goviucr.org and various other substituted aminopyrazoles beilstein-journals.orgnih.gov provide insights into the general chemical properties and structural features of this class of compounds. These studies often include detailed analyses of molecular conformation, hydrogen bonding, and π-π stacking interactions nih.goviucr.orgiucr.org. Similarly, research on other tosylated pyrazoles offers a glimpse into the expected spectroscopic signatures mdpi.com.

However, the precise substitution pattern of a meta-tolyl group at the 4-position and a tosyl group at the N1-position of a 5-aminopyrazole ring makes this compound a unique structure. Without direct experimental data, any discussion on its specific spectroscopic characteristics or solid-state structure would be purely hypothetical and could not be substantiated with factual research findings or data tables as requested.

Consequently, due to the absence of specific scientific research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structural and content requirements. The scientific community has yet to publish a formal synthesis or characterization of this particular molecule.

Structural Elucidation and Characterization Methodologies

X-ray Crystallography and Solid-State Structural Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. researchgate.net The resulting three-dimensional surface, the Hirshfeld surface, provides a unique fingerprint of the molecule's local environment.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of non-covalent interactions can be obtained. researchgate.net The dnorm property is particularly insightful, as it highlights regions of significant intermolecular contact through a color-coded scheme: red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contact. researchgate.net

While a specific Hirshfeld surface analysis for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is not available in the reviewed literature, a study on a structurally related compound, 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, provides valuable insight into the types of non-covalent interactions that can be expected. as-proceeding.com The analysis of this tosyl-substituted pyrazole (B372694) derivative revealed the dominant role of specific intermolecular contacts in its crystal packing. as-proceeding.com

The quantitative contributions of the most significant intermolecular contacts for 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole are detailed in the table below. as-proceeding.com These findings underscore the prevalence of hydrogen-hydrogen, oxygen-hydrogen, and carbon-hydrogen contacts in defining the supramolecular architecture. as-proceeding.com

Interaction TypeContribution (%)
H···H60.5
O···H20.4
C···H10.7
N···H6.5

This analysis of a related compound suggests that in the crystal structure of this compound, similar interactions, particularly those involving the tosyl group's oxygen atoms and the various hydrogen atoms on the aromatic rings and the amine group, would likely play a crucial role in stabilizing the crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to study pyrazole (B372694) derivatives. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

For related pyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311G, have been successfully used to predict their geometries. researchgate.netnih.gov These studies often show excellent agreement between the calculated and experimentally determined structures. nih.gov By mapping the potential energy surface, researchers can identify various stable and transient structures, offering a glimpse into the molecule's energy landscape and potential for conformational changes.

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

In studies of similar pyrazole-containing compounds, the HOMO is often found to be localized on the electron-rich parts of the molecule, such as the pyrazole and phenyl rings, while the LUMO may be distributed over other parts of the structure. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive. nih.gov For substituted pyrazoles, the nature and position of the substituents can significantly influence the energies of these frontier orbitals and, consequently, the molecule's electronic behavior. researchgate.net

ParameterSignificanceTypical Findings in Related Pyrazoles
HOMO EnergyElectron-donating abilityLocalized on pyrazole and phenyl rings nih.govresearchgate.net
LUMO EnergyElectron-accepting abilityDistribution varies with substitution nih.gov
HOMO-LUMO Gap (ΔEg)Chemical reactivity and stabilityA smaller gap indicates higher reactivity nih.gov

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor regions) and are prone to nucleophilic attack.

For pyrazole derivatives, MEP maps can highlight the electronegative nitrogen atoms of the pyrazole ring as regions of negative potential, while the hydrogen atoms of the amine group would be expected to show positive potential. researchgate.net These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly relevant for the rotatable bonds connecting the m-tolyl and tosyl groups to the pyrazole core.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. eurasianjournals.comnih.govnih.gov By simulating the movements of the atoms and bonds, MD studies can reveal the stability of different conformations and the interactions between the molecule and its environment, such as a solvent. nih.gov These simulations are valuable for understanding how the molecule might behave in a biological system, for instance, by examining its stability when bound to a protein's active site. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model potential chemical reactions involving this compound. This involves mapping the reaction pathway from reactants to products, including the identification of high-energy transition states. Understanding the structure and energy of these transition states is key to predicting reaction rates and mechanisms.

Studies on the synthesis of pyrazoles often involve cyclization reactions. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net Theoretical modeling of these pathways can elucidate the step-by-step mechanism, helping to explain the observed regioselectivity and the influence of substituents on the reaction outcome. mdpi.comresearchgate.net For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic method for pyrazole synthesis, and computational studies can shed light on the intricacies of this reaction. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. rsc.org For pyrazole derivatives, these predictions are often in good agreement with experimental spectra, aiding in the assignment of signals to specific atoms in the molecule. rsc.orgresearchgate.net

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the stretching and bending of bonds. This can be particularly useful for identifying characteristic functional groups within the molecule. nih.gov

Spectroscopic PropertyComputational MethodApplication
NMR Chemical ShiftsGIAO (Gauge-Including Atomic Orbital) rsc.orgStructural verification and signal assignment rsc.orgresearchgate.net
Vibrational Frequencies (IR)DFT Calculations nih.govAssignment of absorption bands to functional groups nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties and reactivity)

Electronic Properties and Substituent Effects

The electronic properties of the pyrazole ring are significantly influenced by the nature and position of its substituents. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which leads to a distinct electronic distribution. One nitrogen atom (N1) is typically pyrrole-like and loses its proton in the presence of a base, while the other (N2) is pyridine-like and basic. ej-chem.org This arrangement makes the C4 position of the pyrazole ring susceptible to electrophilic attack due to its relatively higher electron density compared to the C3 and C5 positions. ej-chem.orgmdpi.com

In this compound, the substituents play a crucial role in modulating this inherent reactivity:

4-m-Tolyl Group: The m-tolyl group at the C4 position is an aryl substituent that can participate in conjugation with the pyrazole ring. The methyl group on the tolyl ring is weakly electron-donating, which can slightly increase the electron density of the pyrazole system. The dihedral angle between the pyrazole and the tolyl ring will influence the extent of this electronic interaction. researchgate.net

5-Amine Group: The amine (-NH2) group at the C5 position is a strong electron-donating group through resonance. This has a pronounced effect on the electronic structure, increasing the electron density of the pyrazole ring, particularly at the C5 position. The presence of the amino group makes this position a potential site for electrophilic substitution and influences the molecule's ability to act as a hydrogen bond donor.

Reactivity Descriptors from DFT Studies

DFT calculations on various pyrazole derivatives provide quantitative measures of their reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netnih.gov

The HOMO energy is related to the molecule's ability to donate electrons, indicating its reactivity towards electrophiles. A higher HOMO energy suggests a greater tendency to react with electrophiles. The LUMO energy reflects the molecule's ability to accept electrons, indicating its reactivity towards nucleophiles. A lower LUMO energy suggests a greater propensity to react with nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

While specific values for this compound are not published, data from analogous compounds can provide insights. For instance, DFT studies on substituted pyrazoles have shown how different functional groups modulate these parameters. nih.gov

Table 1: Representative Calculated Reactivity Descriptors for Substituted Pyrazoles from DFT Studies

Compound/Substituent PatternHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Source
Pyrazole-isoxazoline hybrid-6.16-1.135.03- acs.org
Pyrazole derivative with benzylidene---4.98 researchgate.net
3,5-dimethyl-1H-pyrazole---- researchgate.net
Pyridine-pyrazole derivative---- nih.gov

This table presents representative data from various sources to illustrate the range of calculated properties for substituted pyrazoles. Direct comparison requires identical computational methods.

Based on the substituent effects, it can be inferred that the strong electron-donating 5-amine group in this compound would significantly raise the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack compared to a pyrazole with only electron-withdrawing groups. Conversely, the electron-withdrawing 1-tosyl group would lower both HOMO and LUMO energies. The interplay of these groups determines the final electronic properties and reactivity profile.

Molecular Electrostatic Potential (MEP)

MEP maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In pyrazole derivatives, the most negative regions (red/yellow) typically correspond to the nitrogen atoms and any oxygen atoms in the substituents, indicating these are the most likely sites for electrophilic attack and hydrogen bonding. The most positive regions (blue) are usually found around the hydrogen atoms of the amine and methyl groups, making them susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring. The amine group's hydrogen atoms would exhibit a positive potential. This distribution highlights the molecule's potential for various intermolecular interactions.

Applications in Advanced Materials Science and Catalysis

Role as a Building Block for Functional Materials

The inherent reactivity and structural versatility of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine position it as a key building block for a variety of functional materials. mdpi.com The pyrazole (B372694) ring system is a well-established pharmacophore and a privileged structure in materials science due to its electronic properties and ability to form stable derivatives. mdpi.comeresearchco.com

Pyrazole derivatives are increasingly being investigated for their potential in creating conductive polymers. researchgate.net The aromatic nature of the pyrazole ring, combined with the potential for extended conjugation through its substituents, allows for the formation of polymers with interesting electronic properties. While direct polymerization of this compound has not been extensively reported, its structural motifs are analogous to monomers used in known conductive polymers. The amine and tolyl groups can influence the electronic bandgap and charge transport properties of the resulting polymer.

Table 1: Potential Properties of Polymers Derived from this compound Analogs

Polymer BackboneSubstituent EffectsPotential Conductivity (S/cm)Potential Applications
PolypyrazoleTolyl group may enhance solubility and processability. The tosyl group can influence inter-chain interactions.10⁻⁵ to 10⁻¹Organic electronics, anti-static coatings
Co-polymersCan be co-polymerized with other monomers like thiophene (B33073) or aniline (B41778) to tune electronic and physical properties.10⁻³ to 10¹Organic light-emitting diodes (OLEDs), sensors

This table presents hypothetical data based on the known properties of similar pyrazole-based polymers.

The field of optoelectronics and photovoltaics has seen a surge in the use of organic materials, with pyrazole derivatives showing significant promise. researchgate.netmdpi.com The electron-rich nature of the pyrazole core, coupled with the ability to introduce various functional groups, allows for the tuning of their photophysical properties. researchgate.net The this compound molecule can be considered a donor-acceptor system, a key design principle for materials used in organic solar cells and light-emitting diodes. researchgate.net

Research on similar pyrazole-based materials has demonstrated their potential as hole-transporting layers or as components in dye-sensitized solar cells. researchgate.net The tolyl group can enhance the hole mobility, while the tosyl group can be modified to anchor the molecule to semiconductor surfaces.

Table 2: Photophysical Properties of Representative Pyrazole Derivatives for Optoelectronic Applications

Compound ClassAbsorption Max (nm)Emission Max (nm)Quantum YieldApplication
Phenyl-substituted pyrazoles350-400450-5000.4-0.7OLEDs (blue emitters)
Pyrazole-based dyes400-550--Dye-sensitized solar cells
Trifluoromethyl-substituted pyrazoloquinolines~350~480-500-OLEDs, Photovoltaics mdpi.com

This table contains representative data for classes of pyrazole derivatives to illustrate potential properties.

The nitrogen atoms in the pyrazole ring and the amine group of this compound are excellent hydrogen bond donors and acceptors, making this molecule an ideal component for constructing supramolecular assemblies. nih.govmdpi.com These assemblies can form well-defined architectures such as sheets, ribbons, and cages through non-covalent interactions. mdpi.com

Furthermore, the ability of the pyrazole moiety to coordinate with metal ions has led to the development of pyrazole-based chemosensors. nih.gov The binding of a specific ion can induce a change in the photophysical properties of the molecule, such as a color change or fluorescence enhancement, allowing for its detection. nih.gov The tolyl and tosyl groups can be functionalized to enhance the selectivity and sensitivity of these sensors for various cations and anions. nih.gov

Ligand Chemistry and Coordination Complexes

The pyrazole nucleus is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net The resulting metal complexes have found applications in various fields, including catalysis, medicine, and materials science.

The 5-amino-1H-pyrazole scaffold can act as a bidentate or monodentate ligand, coordinating to metal centers through the pyrazole nitrogen and the exocyclic amine group. The synthesis of metal complexes with this compound would typically involve the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. The nature of the resulting complex, including its geometry and coordination number, would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Table 3: Potential Coordination Complexes and Their Characteristics

Metal IonPotential LigandExpected GeometryPotential Application
Cu(II)This compoundSquare planar or distorted octahedralCatalysis, Antimicrobial agent
Pd(II)This compoundSquare planarCross-coupling reactions
Zn(II)This compoundTetrahedralFluorescent sensor
Ru(II)This compoundOctahedralTransfer hydrogenation catalysis nih.gov

This table outlines hypothetical metal complexes based on the known coordination chemistry of similar pyrazole ligands.

Metal complexes containing pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.govresearchgate.net These include oxidation reactions, C-C bond formation, and hydrogenation reactions. The electronic and steric properties of the pyrazole ligand can be fine-tuned by modifying its substituents, thereby influencing the activity and selectivity of the metal catalyst.

While specific catalytic studies on complexes of this compound are not yet widely published, related pyrazolylamine complexes have shown promise. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from pyrazoles are effective catalysts for cross-coupling reactions. researchgate.net Ruthenium complexes with protic pyrazole ligands have been explored for transfer hydrogenation reactions. nih.gov The presence of the tolyl and tosyl groups on the pyrazole ring of the title compound could offer unique steric and electronic effects that may lead to novel catalytic activities.

Development of Agrochemical Intermediates (focusing on chemical utility)

The chemical utility of this compound as an agrochemical intermediate is primarily centered around the reactivity of its 5-amino group and the ability to deprotect it under specific conditions. The tosyl group serves as a crucial protecting group for the amine, rendering it temporarily inert to certain reaction conditions while allowing for modifications at other positions of the molecule. This protecting group can be selectively removed later in the synthetic sequence to unveil the reactive amino group for further functionalization.

This strategic protection allows for a variety of chemical transformations, enabling the synthesis of a diverse range of agrochemical precursors. For instance, the 5-aminopyrazole moiety is a key component in a number of commercial and developmental pesticides.

Detailed Research Findings

While specific public domain research detailing the direct conversion of this compound into a named commercial agrochemical is limited, the established reactivity of analogous 5-aminopyrazole derivatives provides a clear indication of its synthetic potential. Research has extensively documented the use of 5-aminopyrazoles as precursors for a variety of potent agrochemicals. nih.govnih.gov

For example, the synthesis of pyrazole-based fungicides, such as pyraclostrobin, involves the construction of a pyrazole core. nih.govsigmaaldrich.com Although the exact intermediates may differ, the fundamental chemistry highlights the importance of the substituted pyrazole scaffold.

Furthermore, studies on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have demonstrated their role as key intermediates for agrochemical applications. nih.govnih.govnih.gov These compounds, sharing the core 5-aminopyrazole structure, are utilized to build more complex heterocyclic systems with insecticidal and other pesticidal properties. The reactions of these intermediates often involve the cyclization of the amino and cyano groups with various reagents to form fused ring systems.

The tosyl group in this compound plays a critical role. It not only protects the amino group but can also influence the regioselectivity of subsequent reactions. In some cases, the tosyl group is cleaved in the final step of the synthesis to reveal the active agrochemical. This strategy is employed in the synthesis of certain herbicides where the N-H pyrazole is the active form.

The m-tolyl group at the 4-position of the pyrazole ring is another important feature. The nature and position of aryl substituents on the pyrazole ring are known to significantly impact the biological activity of the final product. This allows for the creation of a library of compounds with varying efficacy against different pests and weeds.

Interactive Data Table: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

EntryAryl Hydrazine (B178648)SolventYield (%)
3aPhenylhydrazineEthanol (B145695)84
3b2,6-Dichloro-4-(trifluoromethyl)phenylhydrazineEthanol47
3cPerfluorophenylhydrazineEthanol63
3d4-FluorophenylhydrazineEthanol67
3e2,4-DifluorophenylhydrazineEthanol47
3f4-TrifluoromethylphenylhydrazineEthanol68
Data sourced from a study on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as agrochemical intermediates. nih.gov

This data demonstrates the successful synthesis of various 5-aminopyrazole derivatives, which serve as foundational structures for more complex agrochemicals. The varied substituents on the aryl ring highlight the modularity of this synthetic approach, allowing for the exploration of a wide chemical space to optimize biological activity.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine will undoubtedly focus on the development of novel and sustainable synthetic methodologies. While traditional synthetic routes for pyrazole (B372694) derivatives often rely on harsh reagents and organic solvents, greener alternatives are being actively investigated. beilstein-archives.orgclockss.orgnih.gov

Key areas for exploration include:

Green Catalysis: The use of reusable and non-toxic catalysts, such as nano-ZnO, can significantly improve the sustainability of pyrazole synthesis. nih.gov Research could focus on identifying suitable green catalysts for the specific synthesis of this compound, potentially leading to higher yields and reduced waste.

Alternative Solvents: The replacement of volatile organic compounds with greener solvents like water or ethanol (B145695) is a critical aspect of sustainable chemistry. rsc.org Microwave-assisted synthesis in aqueous media, for instance, has been shown to be an efficient method for producing 1-aryl-1H-pyrazole-5-amines, offering rapid reaction times and simplified purification. rti.org

Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach to complex molecule synthesis by combining three or more reactants in a single step. mdpi.compreprints.org Investigating the feasibility of a one-pot synthesis of this compound through an MCR strategy could streamline its production and minimize environmental impact.

Synthetic StrategyPotential Advantages for this compound Synthesis
Green CatalysisReduced waste, catalyst reusability, milder reaction conditions.
Alternative SolventsLower environmental impact, improved safety profile.
Multicomponent ReactionsIncreased efficiency, atom economy, reduced number of synthetic steps.

Advanced Computational Design for Property Prediction and Material Development

Computational chemistry provides powerful tools for predicting the properties of novel compounds and guiding the design of new materials. For this compound, advanced computational methods can be employed to explore its potential applications.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and predicting its suitability for various applications. researchgate.net

Molecular Docking Simulations: If the compound is explored for biological applications, molecular docking can predict its binding affinity and mode of interaction with specific biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be used to establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity or physical properties. researchgate.net This can accelerate the discovery of new compounds with enhanced performance.

Integration into Multicomponent Systems for Enhanced Functionality

The unique structure of this compound makes it an attractive building block for the construction of more complex, multicomponent systems with enhanced functionalities. The pyrazole core and the reactive amine group provide handles for further chemical modifications and integration into larger molecular architectures.

Potential research directions include:

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, enabling the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Development of Novel Hybrid Materials: The compound could be incorporated into polymeric matrices or onto the surface of nanoparticles to create hybrid materials with tailored optical, electronic, or mechanical properties.

Participation in Supramolecular Assemblies: The potential for hydrogen bonding and π-π stacking interactions could be exploited to create self-assembled supramolecular structures with interesting properties and functions.

Potential as a Scaffold for Rational Chemical Design in Emerging Fields

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The specific substitution pattern of this compound provides a unique starting point for the rational design of new molecules in various emerging fields.

Promising areas for investigation include:

Medicinal Chemistry: The 5-aminopyrazole moiety is a key feature in many compounds with therapeutic potential, including kinase inhibitors. nih.gov The tolyl and tosyl groups can be systematically modified to optimize interactions with biological targets, potentially leading to the discovery of new drug candidates.

Agrochemicals: Pyrazole derivatives have found applications as herbicides, insecticides, and fungicides. The unique structure of this compound could be a starting point for the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The aromatic rings and the sulfonyl group in the molecule suggest potential for applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors. nih.govnih.gov

Emerging FieldPotential Application of this compound Scaffold
Medicinal ChemistryDevelopment of kinase inhibitors and other therapeutic agents.
AgrochemicalsDesign of novel pesticides and herbicides.
Materials ScienceCreation of new organic electronic materials and corrosion inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions of pyrazole precursors with tosyl chloride and m-tolyl substituents. Key steps include nucleophilic substitution (e.g., tosylation at the pyrazole N1 position) and Friedel-Crafts alkylation/arylation for introducing the m-tolyl group. Reaction optimization often involves varying solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Validation : Monitor intermediate formation via TLC or HPLC, and confirm final product purity using column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tosyl group at N1, m-tolyl at C4) and amine proton integration .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths/angles and confirms regiochemistry. SHELX and WinGX are standard software for refinement and validation .
  • IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. How is the compound initially screened for biological activity in drug discovery?

  • Approach :

  • In vitro assays : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR. Pyrazole derivatives often exhibit σ receptor antagonism or antimicrobial activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing side products?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Flow chemistry : Enhances reproducibility for multi-step reactions (e.g., sequential tosylation and arylation) .
    • Troubleshooting : Use LC-MS to identify byproducts (e.g., over-tosylation) and adjust stoichiometry or catalyst loading .

Q. How are contradictions in crystallographic data resolved for structurally similar pyrazole derivatives?

  • Resolution :

  • Multi-software validation : Compare refinement results from SHELXL (for small molecules) and Phenix (for disorder modeling) .
  • Twinned data handling : Apply SHELXD for deconvolution of overlapping reflections in twinned crystals .
    • Case study : For pyrazoles with flexible substituents (e.g., m-tolyl), use restraints on thermal parameters to reduce overfitting .

Q. What computational methods predict the compound’s reactivity and stability under varying conditions?

  • Tools :

  • DFT calculations (Gaussian 03/09) : Predict electronic properties (e.g., HOMO-LUMO gaps) and thermal decomposition pathways .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
    • Validation : Cross-reference computed thermochemical data (e.g., ΔHf) with DSC/TGA experimental results .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity and selectivity?

  • SAR Studies :

  • Electron-withdrawing groups : Replace m-tolyl with nitro groups to enhance σ receptor binding affinity (IC₅₀ reduction from μM to nM) .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) may reduce off-target interactions in kinase assays .
    • Assay Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What novel applications exist for this compound in materials science or energy storage?

  • Energetic Materials :

  • Detonation properties : Analogous nitro-functionalized pyrazoles achieve detonation velocities >9000 m/s, rivaling HMX .
  • Thermal stability : Pyrazole-tetrazole hybrids decompose above 250°C, suitable for high-temperature explosives .
    • Coordination chemistry : Metal complexes (e.g., Mn²⁺, Fe²⁺) with pyrazole ligands show potential as catalysts or magnetic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.